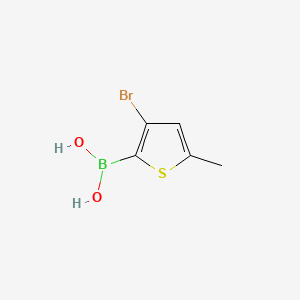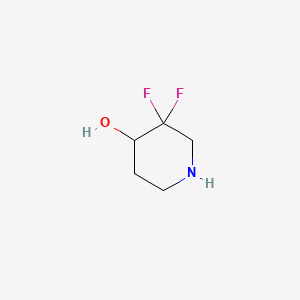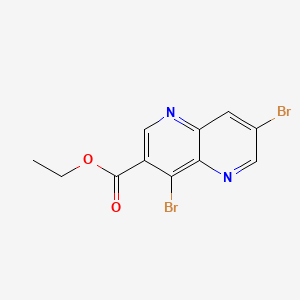![molecular formula C8H6ClN3O2 B572882 Methyl-4-Chlor-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat CAS No. 1207518-63-5](/img/structure/B572882.png)
Methyl-4-Chlor-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular weight of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is 211.60 g/mol . The compound has a topological polar surface area of 67.9 Ų and a complexity of 239 . The InChIKey of the compound is BFUCSJAQMGZHOP-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can undergo various chemical reactions. For instance, it can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Physical and Chemical Properties Analysis
“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie (PDT)
PDT ist eine Krebsbehandlung, die licht-aktivierte Verbindungen verwendet. Forscher untersuchen 4-Chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-Derivate als potenzielle Photosensibilisatoren. Diese Verbindungen könnten Krebszellen selektiv anvisieren, wenn sie durch Licht aktiviert werden, wodurch Schäden am gesunden Gewebe minimiert werden.
Zusammenfassend lässt sich sagen, dass Methyl-4-Chlor-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat vielversprechend in verschiedenen Bereichen ist, von der Medikamentenentwicklung bis zur Materialwissenschaft. Seine Vielseitigkeit fördert weitere Erkundungen, und Wissenschaftler entdecken weiterhin seine potenziellen Anwendungen. Wenn Sie detailliertere Informationen zu einem bestimmten Bereich wünschen, zögern Sie bitte nicht, uns zu fragen! 🌟
Wirkmechanismus
Target of Action
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has been identified as a potential inhibitor of the Janus kinase (JAK) family of enzymes . The JAK family of enzymes plays a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
The compound interacts with its targets, the JAK enzymes, by inhibiting their activity. This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway. By inhibiting the activity of JAK enzymes, the compound disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation .
Pharmacokinetics
Similar compounds have been shown to have suitable binding interactions with their target , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell division and death, potentially impacting tumor formation processes .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity
Biochemische Analyse
Biochemical Properties
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a key building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Cellular Effects
It is known that compounds with similar structures, such as JAK inhibitors, can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds, such as JAK inhibitors, exert their effects at the molecular level by inhibiting the activity of one or more of the JAK family of enzymes . This results in the disruption of the JAK-STAT signaling pathway, which can lead to a variety of diseases affecting the immune system .
Metabolic Pathways
It is known that similar compounds, such as JAK inhibitors, can interact with various enzymes and cofactors .
Subcellular Localization
It is known that similar compounds, such as JAK inhibitors, can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUCSJAQMGZHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731634 |
Source


|
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207518-63-5 |
Source


|
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)


![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)




![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)


![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)
